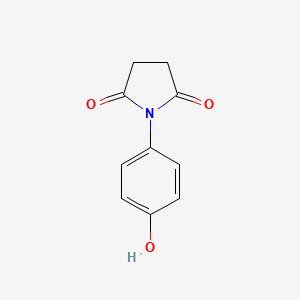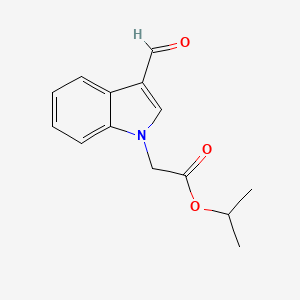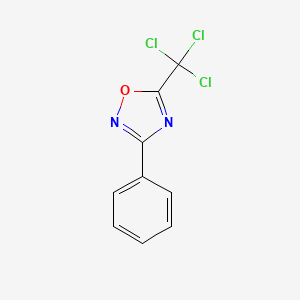
3-Phenyl-5-(trichloromethyl)-1,2,4-oxadiazole
Descripción general
Descripción
3-Phenyl-5-(trichloromethyl)-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles . It’s a derivative of pyrazole, a class of compounds known for their wide range of applications in biological, physical-chemical, material science, and industrial fields .
Synthesis Analysis
The synthesis of similar compounds, such as 3-phenyl-5-(trifluoromethyl)-1H-pyrazole, has been reported . The synthesis of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline was performed via a [3 + 2] cycloaddition reaction between diphenyldiazomethane and (E)-3,3,3-trichloro-1-nitroprop-1-ene .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed using IR, 1H, and 13C NMR spectra . A Bonding Evolution Theory (BET) examination of dehydrochlorination of the 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline permits elucidation of the molecular mechanism .Chemical Reactions Analysis
The decomposition of similar compounds like 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline in solution and at the melted state proceed via completely different molecular mechanisms . These mechanisms have been explained in the framework of the Molecular Electron Density Theory (MEDT) with the computational level of B3LYP/6-31G (d) .Aplicaciones Científicas De Investigación
Ultrasound-Promoted Synthesis
The synthesis of 1,2,4-oxadiazoles, including those with trichloromethyl substitution, has been significantly improved by ultrasound irradiation. This method enhances yields and shortens reaction times compared to conventional methods. It's applicable for the synthesis of 1,2,4-oxadiazoles with various aryl or alkyl groups attached, demonstrating its versatility in chemical synthesis (Bretanha et al., 2011).
Antimicrobial and Antiprotozoal Applications
Compounds containing 1,2,4-oxadiazole structures, including 3-Phenyl-5-(trichloromethyl)-1,2,4-oxadiazole, have shown significant biological activities. These compounds have been investigated for their antimicrobial activities against various bacterial species. Additionally, they have demonstrated potential as anticancer agents and apoptosis inducers, highlighting their relevance in medical and pharmaceutical research (Ustabaş et al., 2020), (Zhang et al., 2005).
Building Block in Medicinal Chemistry
Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate, closely related to 3-Phenyl-5-(trichloromethyl)-1,2,4-oxadiazole, has been identified as a versatile building block in medicinal chemistry. It allows for the creation of a new series of bifunctional 3,5-disubstituted 1,2,4-oxadiazole compounds that can be integrated into biologically relevant molecules. This highlights its role in the development of new therapeutic agents (Jakopin, 2018).
Direcciones Futuras
The future directions for research on 3-Phenyl-5-(trichloromethyl)-1,2,4-oxadiazole could include further exploration of its synthesis, properties, and potential applications. Given the wide range of applications of pyrazole derivatives , there may be potential for 3-Phenyl-5-(trichloromethyl)-1,2,4-oxadiazole in various fields such as pharmaceuticals, material science, and industrial chemistry.
Propiedades
IUPAC Name |
3-phenyl-5-(trichloromethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl3N2O/c10-9(11,12)8-13-7(14-15-8)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLKAZGGQBPFEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70153012 | |
| Record name | 1,2,4-Oxadiazole, 3-phenyl-5-trichloromethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70153012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-5-(trichloromethyl)-1,2,4-oxadiazole | |
CAS RN |
1208-05-5 | |
| Record name | 1,2,4-Oxadiazole, 3-phenyl-5-trichloromethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001208055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4-Oxadiazole, 3-phenyl-5-trichloromethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70153012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



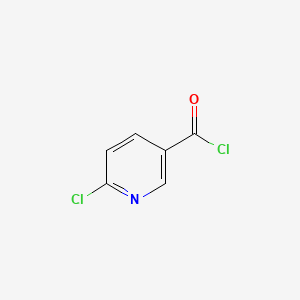
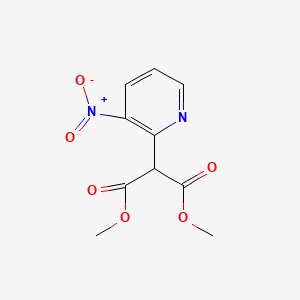
![2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B1362341.png)


![2-(1,3-Benzoxazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1362350.png)


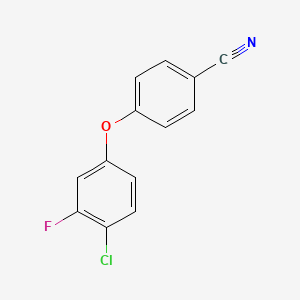

![2-[[(4-tert-butylbenzoyl)amino]carbamoyl]benzoic Acid](/img/structure/B1362361.png)

